1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine
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Overview
Description
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[1,5-a]pyridine core, which is a bicyclic structure containing nitrogen atoms, and a piperazine ring substituted with a thiophene sulfonyl group
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
The ADME properties of this compound are currently unknown. Its bioavailability, distribution, metabolism, and excretion would need to be determined through experimental studies .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without specific target identification and understanding of its mode of action, it’s difficult to predict its effects .
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. Without specific experimental data, it’s challenging to make definitive statements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of appropriate precursors to form the pyrazolo[1,5-a]pyridine core, followed by functionalization to introduce the piperazine and thiophene sulfonyl groups.
Cyclization: The initial step involves the formation of the pyrazolo[1,5-a]pyridine core through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Biological Research: It is used in biological assays to study its effects on various biological pathways and targets.
Chemical Research: The compound is used as a building block in the synthesis of more complex molecules for research purposes.
Industrial Applications: It may have applications in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol: A related compound with a similar core structure but different functional groups.
5-Amino-1-(3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)-1H-pyrazole-4-carbonitrile: Another similar compound with a pyrazole ring and different substituents.
Uniqueness
1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine is unique due to the presence of both the pyrazolo[1,5-a]pyridine core and the thiophene sulfonyl-substituted piperazine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl-(4-thiophen-2-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S2/c21-16(13-12-17-20-6-2-1-4-14(13)20)18-7-9-19(10-8-18)25(22,23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBULYRXFRVRSPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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